molecular formula C18H18O3 B1360672 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898760-16-2

2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B1360672
CAS No.: 898760-16-2
M. Wt: 282.3 g/mol
InChI Key: UVZDYYYYEIDHTK-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C18H18O3 It is characterized by the presence of a benzophenone core substituted with a 1,3-dioxolane ring and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The benzophenone core can be synthesized through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring is introduced via acetalization of the benzophenone with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid.

    Methylation: The final step involves the methylation of the benzophenone core at the 2 and 3 positions using methyl iodide and a strong base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group in the benzophenone core can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

Scientific Research Applications

2,3-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the context of its application and the nature of the target molecules .

Comparison with Similar Compounds

    Benzophenone: The parent compound, lacking the 1,3-dioxolane ring and methyl groups.

    4,4’-Dimethylbenzophenone: Similar structure but with methyl groups at different positions.

    2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains the 1,3-dioxolane ring but lacks the benzophenone core.

Uniqueness: 2,3-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone is unique due to the combination of the benzophenone core with the 1,3-dioxolane ring and the specific positioning of the methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications .

Properties

IUPAC Name

(2,3-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-12-4-3-5-16(13(12)2)17(19)14-6-8-15(9-7-14)18-20-10-11-21-18/h3-9,18H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZDYYYYEIDHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)C3OCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645114
Record name (2,3-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-16-2
Record name Methanone, (2,3-dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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